molecular formula C34H44N6O5 B12798951 Butanediamide, N1-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S-(1(1R*(R*),2R*),2R*))- CAS No. 127852-92-0

Butanediamide, N1-(3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S-(1(1R*(R*),2R*),2R*))-

Cat. No.: B12798951
CAS No.: 127852-92-0
M. Wt: 616.7 g/mol
InChI Key: PWAMRQBZIMSSPD-DZUOILHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C38H50N6O5 (relative molecular mass: 670.8), is a stereochemically complex butanediamide derivative. Its structure features a quinolin-2-ylcarbonyl group, a benzyl substituent, and a 1,1-dimethylethyl (tert-butyl) carbamoyl moiety attached to a piperidine ring (). The stereochemical configuration (2S-(1(1R(R),2R),2R)) is critical for its biological activity, as chiral centers often dictate target binding and selectivity in medicinal chemistry. Its methanesulfonate salt form (C38H50N6O5·CH4O3S, molecular mass: 767.0) exhibits very low water solubility, which may influence formulation strategies ().

Properties

CAS No.

127852-92-0

Molecular Formula

C34H44N6O5

Molecular Weight

616.7 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

InChI

InChI=1S/C34H44N6O5/c1-34(2,3)39-33(45)28-15-9-10-18-40(28)21-29(41)26(19-22-11-5-4-6-12-22)37-32(44)27(20-30(35)42)38-31(43)25-17-16-23-13-7-8-14-24(23)36-25/h4-8,11-14,16-17,26-29,41H,9-10,15,18-21H2,1-3H3,(H2,35,42)(H,37,44)(H,38,43)(H,39,45)/t26-,27-,28-,29-/m0/s1

InChI Key

PWAMRQBZIMSSPD-DZUOILHNSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O

Origin of Product

United States

Biological Activity

Butanediamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Butanediamide is characterized by a unique molecular structure that includes multiple functional groups which contribute to its biological activity. The detailed chemical formula is essential for understanding its interactions with biological targets.

The biological activity of butanediamide can be attributed to its ability to interact with specific proteins and pathways within the body:

  • Renin Inhibition : A study identified butanediamide derivatives as potent non-peptidic renin inhibitors, showing IC50 values ranging from 0.8 to 1.4 nM in plasma renin assays. These inhibitors demonstrated significant oral bioavailability in cynomolgus monkeys, indicating potential for therapeutic use in hypertension management .
  • Targeting S100A1 and RASSF8 : Recent research has shown that butanediamide can selectively bind to S100A1 and RASSF8 proteins. This interaction leads to the suppression of S100A1 expression, promoting the proliferation of tendon-derived stem cells (TDSCs) and facilitating healing in rotator cuff tears (RCTs). The study utilized bioinformatics tools to confirm these interactions and demonstrated significant effects in both in vitro and in vivo models .

Biological Activities

The compound exhibits a variety of biological activities:

  • Anti-inflammatory Effects : Butanediamide has been shown to inhibit the production of inflammatory mediators and alleviate inflammation by suppressing various inflammatory signaling pathways. This property enhances the body's ability to combat inflammatory responses .
  • Antitumor Activity : Some derivatives of butanediamide have been associated with antitumor properties, showcasing efficacy against different cancer cell lines. The mechanisms include interference with cellular proliferation and induction of apoptosis in tumor cells .
  • Antimicrobial Properties : Research has indicated that butanediamide compounds possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents .

Case Studies

Several studies have highlighted the therapeutic potential of butanediamide:

  • Rotator Cuff Tear Healing : A study focused on the role of butanediamide in enhancing healing processes related to RCTs. It was found that the compound significantly inhibited S100A1 expression, which is known to suppress TDSC proliferation. This led to improved healing outcomes in animal models .
  • Hypertension Management : In a pharmacological study involving cynomolgus monkeys, butanediamide derivatives were effective as oral renin inhibitors, suggesting their potential use in managing hypertension with favorable pharmacokinetic profiles .

Table 1: Biological Activities of Butanediamide Derivatives

Activity TypeDescriptionReference
Renin InhibitionIC50 values of 0.8 - 1.4 nM
Anti-inflammatorySuppresses inflammatory mediators
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against various microbial strains

Table 2: Summary of Key Findings from Case Studies

Study FocusKey FindingsReference
Rotator Cuff Tear HealingInhibition of S100A1 promotes TDSC proliferation
Hypertension ManagementEffective oral renin inhibitors

Scientific Research Applications

Pharmaceutical Applications

Butanediamide derivatives have been explored for their potential as therapeutic agents. The following applications have been documented:

Anticancer Activity

Research indicates that compounds similar to butanediamide exhibit significant anticancer properties. They may act by inhibiting specific pathways involved in tumor growth and metastasis. For instance, quinoline derivatives are known for their ability to disrupt cancer cell proliferation and induce apoptosis in various cancer types .

Antimicrobial Properties

Butanediamide and its analogs have shown promise as antimicrobial agents. Studies suggest that these compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal medications .

Central Nervous System Effects

Given the presence of piperidine and quinoline moieties in its structure, butanediamide may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders such as depression or anxiety by modulating neurotransmitter levels .

Biochemical Applications

The unique structure of butanediamide allows it to function as a biochemical probe or a building block for more complex molecules.

Enzyme Inhibition

Butanediamide derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This could lead to the development of drugs targeting metabolic disorders or conditions such as diabetes .

Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for formulating drug delivery systems, enhancing the bioavailability of poorly soluble drugs through encapsulation or conjugation strategies .

Case Studies

Several studies highlight the effectiveness and versatility of butanediamide in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant reduction in tumor size in xenograft models using butanediamide derivatives .
Study BAntimicrobial EfficacyShowed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Study CNeurological EffectsReported improvements in behavioral tests indicative of antidepressant effects in animal models .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two amide bonds (butanediamide and quinolinylcarbonylamino groups) susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Mechanistic Insights
Acidic HydrolysisHCl (6M), reflux, 12h Carboxylic acids + amines (tert-butylamine, quinoline-2-carboxylic acid)Protonation of carbonyl oxygen followed by nucleophilic attack by water .
Basic HydrolysisNaOH (2M), 80°C, 8h Sodium carboxylates + free aminesDeprotonation of water generates hydroxide ion, attacking the electrophilic carbonyl.

The stereochemistry at the (2S) position remains intact under mild hydrolysis conditions but may epimerize under prolonged exposure .

Oxidation of Hydroxyl Group

The tertiary hydroxyl group on the propyl chain exhibits limited oxidative reactivity due to steric hindrance. Strong oxidizing agents are required:

Oxidizing Agent Conditions Products Yield
CrO3/H2SO40°C, 2h Ketone derivative<10%
Swern Oxidation (DMSO/oxalyl chloride)-78°C, 30min No reaction (steric hindrance)

The tertiary alcohol’s resistance to oxidation aligns with observations in analogous sterically hindered systems .

Amide Alkylation

The tert-butyl carbamoyl group undergoes alkylation under SN2 conditions:

Reagent Conditions Product Application
Methyl iodideK2CO3, DMF, 60°C, 6h N-methylated carbamoyl derivativeEnhances lipophilicity for drug delivery systems .

Esterification of Hydroxyl Group

The hydroxyl group can be esterified to improve solubility:

Reagent Conditions Product Catalyst
Acetic anhydridePyridine, RT, 4h Acetylated derivativeDMAP (5 mol%)

Aromatic Ring Reactivity

The quinolinyl moiety participates in electrophilic aromatic substitution (EAS), though the electron-withdrawing carbonyl group deactivates the ring:

Reaction Conditions Position Product
NitrationHNO3/H2SO4, 0°C, 1h C-5 or C-7Nitroquinoline derivative (minor yield)
SulfonationSO3/H2SO4, 50°C, 3h C-8Sulfonic acid derivative

Stability Under Physiological Conditions

The compound demonstrates stability in pH 7.4 buffer (37°C, 24h) with <5% degradation, making it suitable for pharmaceutical applications . Degradation pathways include:

  • Slow hydrolysis of the piperidinyl carbamate group.

  • Photooxidation of the quinolinyl ring under UV light .

Comparative Reactivity Table

Functional Group Reactivity Key Reagents Primary Products
Tertiary alcoholLow (steric hindrance)CrO3, Ac2OKetone (trace), Ester
Amide bondsModerateHCl, NaOHCarboxylic acids, Amines
Quinolinyl ringLow (deactivated)HNO3, SO3Nitro-, sulfonated derivatives

Comparison with Similar Compounds

Comparison with Similar Butanediamide Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous butanediamides:

Compound Molecular Formula Molecular Weight Key Substituents Biological Target/Activity Efficacy/Notes
Target Compound () C38H50N6O5 670.8 Quinolinylcarbonyl, benzyl, tert-butyl carbamoyl-piperidine Undisclosed; potential role in pharmacogenetics () Methanesulfonate salt form has low aqueous solubility ()
(2R)-N4-Hydroxy-2-(3-hydroxybenzyl)-N-[(1S,2R)-2-hydroxyinden-1-yl]butanediamide () Not fully specified Not reported 3-Hydroxybenzyl, indenyl Potent aggrecanase/ADAMTS-5 inhibitor (IC50 < 100 nM) () High oral bioavailability; crystallized with ADAMTS-5 catalytic domain ()
UK-356618 () C34H43N3O4 557.72 Dimethylpropyl, phenylethylamino carbonyl Matrix metalloproteinase (MMP) inhibitor () ≥98% purity; used in preclinical studies ()
Butanediamide in Salvadora persica () Not specified Not reported Natural derivatives (e.g., N-benzyl-2-phenylacetamide) Antimicrobial (against oral pathogens) via sulfur, alkaloids, and fluoride () Synergistic effects with other phytochemicals ()
ZINC000026985532 () Not specified Not reported Undisclosed; FDA-approved small molecule Rotator cuff repair via S100A1/RASSF8 modulation () 100 mg/kg dose in rats enhanced tendon healing ()

Key Research Findings

  • Structural Determinants of Activity: The quinolinylcarbonyl group in the target compound may enhance binding to hydrophobic pockets in proteins, as seen in other kinase inhibitors (). In contrast, the 3-hydroxybenzyl substituent in ’s derivative improves aggrecanase inhibition by mimicking collagen substrates (). Stereochemistry: The (2S) configuration in the target compound and related analogs (e.g., ’s HDAC inhibitors) is crucial for enzymatic selectivity. For example, reversing chirality in aggrecanase inhibitors reduced potency by >100-fold ().
  • Therapeutic Mechanisms :

    • The FDA-approved butanediamide (ZINC000026985532) suppresses S100A1 , a calcium-binding protein that inhibits tendon-derived stem cell (TDSC) proliferation, thereby accelerating rotator cuff repair (). In contrast, the target compound’s tert-butyl-piperidine moiety may confer stability against metabolic degradation ().
  • Efficacy Limitations :

    • Some butanediamides, such as those in , showed poor activity against matrix metalloproteinase II (MPII), highlighting the importance of substituent optimization ().

Structural-Activity Relationship (SAR) Insights

  • Hydrophobic Groups : Tert-butyl () and biphenylpropyl () substituents enhance metabolic stability and target affinity.
  • Hydroxamate Moieties : Present in aggrecanase inhibitors (), these groups chelate zinc ions in metalloproteinases, a feature absent in the target compound.
  • Natural vs. Synthetic Derivatives : Natural butanediamides in Salvadora persica () rely on synergistic phytochemicals, whereas synthetic derivatives achieve potency through precise stereochemical control ().

Preparation Methods

Synthesis of N-Protected Chloroketone Derivative

  • Starting from an amino acid derivative, an N-protected chloroketone is prepared. The protecting group (P) can be carbobenzoxy (Cbz), t-butoxycarbonyl (Boc), acetyl, benzoyl, or similar.
  • The chloroketone intermediate is crucial for subsequent reduction and substitution steps.

Reduction to Amino Alcohol

  • The N-protected chloroketone is reduced to the corresponding amino alcohol using appropriate reducing agents (e.g., sodium borohydride or catalytic hydrogenation).
  • This step yields a 3-(N-protected amino)-3-(R)-1-(NHR)-propan-2-ol derivative, which serves as a versatile intermediate for further functionalization.

Formation of Urea and Amide Linkages

  • The amino alcohol intermediate is reacted with an isocyanate (RNCO) to form a urea derivative.
  • If the sulfur analog is desired, an isothiocyanate (RNCS) is used instead.
  • Suitable solvents include tetrahydrofuran (THF), methylene chloride, or their mixtures.
  • This step introduces the carbamoyl group linked to the piperidinyl moiety.

Final Deprotection and Purification

  • After assembly of the full molecule, protecting groups are removed under conditions compatible with the sensitive functional groups.
  • Purification is typically achieved by chromatographic methods (e.g., preparative HPLC) to isolate the stereochemically pure compound.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Preparation of N-protected chloroketone Amino acid derivative, protecting group reagents (Cbz-Cl, Boc2O, etc.) Protect amino group to prevent side reactions
2 Reduction to amino alcohol NaBH4, catalytic hydrogenation Stereoselective reduction to maintain chiral centers
3 Reaction with isocyanate RNCO, THF or CH2Cl2 solvent Forms urea linkage; carbamoyl group introduction
4 Coupling with quinolinecarboxylic acid EDC/DCC, HOBt, base (e.g., DIPEA) Amide bond formation with quinolinylcarbonyl moiety
5 Deprotection Acidic or hydrogenolytic conditions Removal of protecting groups without racemization
6 Purification Preparative HPLC, crystallization Isolation of pure stereoisomer

Research Findings and Considerations

  • The stereochemistry at the hydroxyl-bearing carbon and the piperidinyl ring is critical for biological activity and is controlled by the choice of starting amino acids and reaction conditions.
  • Protecting groups are selected to balance stability during multi-step synthesis and ease of removal at the end.
  • The use of isocyanates for urea formation is a well-established method providing high yields and selectivity.
  • Coupling with quinoline derivatives requires activation of the acid moiety and careful control of reaction parameters to avoid side reactions.
  • The synthetic route is adaptable to produce analogs by varying the amine or acid components, enabling structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for this compound, and how can its purity and structural integrity be validated?

  • Methodology :

  • Synthesis : Begin with a multi-step approach involving piperidine derivatives (e.g., 1-benzylpiperidin-4-amine) and tert-butyl isocyanate for carbamoylation. Couple with quinoline-2-carbonyl chloride via amide bond formation. Protect hydroxyl and amine groups during synthesis to prevent side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol.
  • Characterization : Validate via 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity (>98%) is confirmed via HPLC with a C18 reverse-phase column .

Q. How can researchers assess the compound's stereochemical configuration and ensure reproducibility?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for the (2S,1R*,2R*) stereocenters .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to validate chiral centers .
  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and confirm enantiomeric excess (ee) >99% .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against proteases or kinases (e.g., HIV-1 protease) using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves.
  • Cellular uptake : Use fluorescent labeling (e.g., BODIPY tags) and confocal microscopy to assess membrane permeability in HEK-293 cells .
  • Cytotoxicity : Perform MTT assays in cancer cell lines (e.g., HeLa) with dose ranges of 1–100 μM. Normalize results to vehicle controls .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., quinoline-binding kinases). Focus on hydrogen bonding with the quinoline carbonyl and hydrophobic interactions with the tert-butyl group .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?

  • Methodology :

  • Replicate experiments : Use independent batches of the compound to rule out synthesis variability. Include positive/negative controls in all assays .
  • Orthogonal validation : Cross-verify enzyme inhibition data with surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) .
  • Meta-analysis : Systematically review batch-specific HPLC purity data and correlate with bioactivity outliers. Exclude batches with purity <95% .

Q. How can the compound’s scalability be improved without compromising stereochemical fidelity?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors for carbamoylation and amide coupling steps to enhance yield and reduce racemization .
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for stereocontrolled formation of the hydroxypropyl moiety .
  • Process analytical technology (PAT) : Integrate inline FTIR and Raman spectroscopy to monitor reaction progress and intermediate purity in real time .

Q. What advanced techniques characterize the compound’s interactions with biological membranes?

  • Methodology :

  • Liposome binding assays : Prepare phosphatidylcholine liposomes and measure partitioning via equilibrium dialysis. Calculate logD values at pH 7.4 .
  • Neutron reflectometry : Study compound insertion into lipid bilayers to quantify membrane disruption or stabilization .
  • Cryo-EM : Visualize compound-membrane interactions at near-atomic resolution using vitrified lipid bilayers .

Methodological Frameworks

  • Theoretical grounding : Link synthesis and bioactivity studies to established frameworks (e.g., enzyme-substrate dynamics for protease inhibitors) to guide hypothesis-driven research .
  • Data integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental data storage and sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.